molecular formula C7H10Cl2N2O B13548117 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride

Cat. No.: B13548117
M. Wt: 209.07 g/mol
InChI Key: MNDRAVSDTMXCOH-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an acetyl chloride group attached to the pyrazole ring, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.

    Introduction of the Acetyl Chloride Group: The acetyl chloride group is introduced by reacting the pyrazole derivative with acetyl chloride in the presence of a base such as pyridine. This reaction is typically carried out at low temperatures to prevent side reactions.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the acetyl chloride derivative to form the hydrochloride salt. This step is usually performed in an aqueous medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The acetyl chloride group in 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The acetyl chloride group can be hydrolyzed in the presence of water or aqueous bases to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous bases such as sodium hydroxide or potassium hydroxide

Major Products Formed

    Substitution Products: Amides, esters, thioesters

    Hydrolysis Product: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is primarily based on its reactivity as an acetylating agent. The acetyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to modify the activity of target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with a cyanoacetyl group instead of an acetyl chloride group.

    3,5-dimethyl-1H-pyrazole-1-acetic acid: A related compound with a carboxylic acid group instead of an acetyl chloride group.

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is unique due to the presence of the acetyl chloride group, which imparts high reactivity and versatility in chemical synthesis

Properties

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)acetyl chloride;hydrochloride

InChI

InChI=1S/C7H9ClN2O.ClH/c1-5-3-6(4-7(8)11)10(2)9-5;/h3H,4H2,1-2H3;1H

InChI Key

MNDRAVSDTMXCOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(=O)Cl)C.Cl

Origin of Product

United States

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